molecular formula C8H13B B1336682 1-(Bromomethyl)-4-methylidenecyclohexane CAS No. 76825-09-7

1-(Bromomethyl)-4-methylidenecyclohexane

Cat. No.: B1336682
CAS No.: 76825-09-7
M. Wt: 189.09 g/mol
InChI Key: HNICCJHRSDHCEC-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-methylidenecyclohexane is an organic compound characterized by a bromomethyl group attached to a cyclohexane ring with a methylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-methylidenecyclohexane typically involves the bromination of 4-methylidenecyclohexane. This reaction can be carried out using bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification methods ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-methylidenecyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like NaOH or NH₃ in aqueous or alcoholic solutions.

    Addition: Halogens (Br₂, Cl₂) in organic solvents.

    Oxidation: KMnO₄ in acidic or basic medium.

Major Products:

  • Substitution reactions yield alcohols or amines.
  • Addition reactions produce dihalogenated cyclohexanes.
  • Oxidation reactions result in carboxylic acids.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-methylidenecyclohexane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The methylidene group, being an electron-rich site, undergoes electrophilic addition reactions. These interactions are crucial for its applications in synthesis and potential biological activity .

Comparison with Similar Compounds

    1-(Chloromethyl)-4-methylidenecyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(Bromomethyl)-4-methylcyclohexane: Lacks the methylidene group, affecting its reactivity and applications.

Properties

IUPAC Name

1-(bromomethyl)-4-methylidenecyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br/c1-7-2-4-8(6-9)5-3-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNICCJHRSDHCEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438871
Record name 1-(bromomethyl)-4-methylidenecyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76825-09-7
Record name 1-(bromomethyl)-4-methylidenecyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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